molecular formula C6H4ClN3S B567555 6-Chloro-2-methylthiazolo[4,5-b]pyrazine CAS No. 1292369-28-8

6-Chloro-2-methylthiazolo[4,5-b]pyrazine

Cat. No.: B567555
CAS No.: 1292369-28-8
M. Wt: 185.629
InChI Key: HDSFRGYQJLGSHB-UHFFFAOYSA-N
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Description

“6-Chloro-2-methylthiazolo[4,5-b]pyrazine” is a chemical compound with the molecular formula C6H4ClN3S . It has a molecular weight of 185.64 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines (MeTPy), a fused ring structure comprising pyrazine and thiazole, has been shown to proceed smoothly .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused ring structure comprising pyrazine and thiazole .


Chemical Reactions Analysis

Knoevenagel condensation, an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes, is a fundamental and useful synthetic method . This reaction has been reported to proceed smoothly with 2-methyl-thiazolo[4,5-b]pyrazines .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

6-Chloro-2-methylthiazolo[4,5-b]pyrazine and its derivatives are synthesized for various applications, including biological and pharmaceutical research. For instance, 3, 8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine, a close derivative, is synthesized from 2, 3-dichloropyrazine as an important intermediate for anticancer drugs. The synthesis involves substitution, acylation, cyclization, and chlorination reactions, showcasing the compound's role in complex chemical syntheses (Zhang et al., 2019).

Crystal Structure and Theoretical Studies

The crystal structure and quantum chemical parameters of pyrazine derivatives, such as 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, are studied to understand their molecular properties. These studies involve NMR, IR, mass spectral studies, X-ray diffraction, density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. Such extensive characterization helps in elucidating their molecular behavior and potential applications (Sallam et al., 2021).

Chemical Functionalization and Reactions

Functionalization of Pyrazine Derivatives

The functionalization of oxazolo[4,5-b]pyrazines, a structurally similar group, involves palladium(II)-catalyzed domino reactions and deprotometallation steps. These reactions demonstrate the compound’s versatility in forming functionalized products with potential bioactive properties. The process involves the formation of lithio derivatives and subsequent trapping by iodolysis or zinc-based in situ traps, showcasing the compound's reactive nature and its utility in synthetic chemistry (Bisballe et al., 2018).

Fluorescence Properties

Diphenylthiazolo[4,5‐b]pyrazine derivatives exhibit fluorescence properties, which are significantly influenced by electron-donating and accepting substituents. These properties are essential in designing new fluorophores for various scientific applications, such as in bioimaging and molecular probes. The study of such compounds provides valuable information for the development of novel materials with tailored fluorescence properties (Nakagawa et al., 2015).

Properties

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSFRGYQJLGSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717267
Record name 6-Chloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-28-8
Record name 6-Chloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
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